molecular formula C22H27N3O B12493868 N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(morpholin-4-yl)ethanamine

N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(morpholin-4-yl)ethanamine

Cat. No.: B12493868
M. Wt: 349.5 g/mol
InChI Key: OYSAGCJAWXGMRN-UHFFFAOYSA-N
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Description

[(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features both indole and morpholine moieties The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Morpholine is a six-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then functionalized to introduce the benzyl group. This intermediate is subsequently reacted with a morpholine derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of [(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation helps in achieving consistent quality and efficiency. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

[(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which [(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

Uniqueness

[(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to its combination of indole and morpholine structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C22H27N3O/c1-2-6-19(7-3-1)17-25-18-20(21-8-4-5-9-22(21)25)16-23-10-11-24-12-14-26-15-13-24/h1-9,18,23H,10-17H2

InChI Key

OYSAGCJAWXGMRN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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